molecular formula C6H12O3 B13154123 (3R,4R)-4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol

(3R,4R)-4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol

Cat. No.: B13154123
M. Wt: 132.16 g/mol
InChI Key: JFQWSBVRYMETLN-RITPCOANSA-N
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Description

(3R,4R)-4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol is a chiral compound with a tetrahydropyran ring structure It is characterized by the presence of hydroxymethyl and hydroxyl groups at the 4 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol typically involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. One common method is the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. For example, the reduction of 4-(hydroxymethyl)-2H-pyran-3-one with a chiral borane complex can yield the desired product with high enantiomeric purity.

Industrial Production Methods: Industrial production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde, depending on the reagents and conditions used.

    Reduction: The compound can undergo further reduction to form a fully saturated tetrahydropyran derivative.

    Substitution: The hydroxyl groups can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable leaving group.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Saturated tetrahydropyran derivatives.

    Substitution: Various substituted tetrahydropyran derivatives.

Scientific Research Applications

Chemistry: (3R,4R)-4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol is used as a building block in organic synthesis. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds.

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.

Medicine: The compound’s derivatives have been investigated for their potential therapeutic properties, including antiviral and anticancer activities.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with target molecules, influencing their binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: (3R,4R)-4-(Hydroxymethyl)tetrahydro-2H-pyran-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature makes it particularly valuable for the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals and other bioactive molecules.

Properties

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

(3R,4R)-4-(hydroxymethyl)oxan-3-ol

InChI

InChI=1S/C6H12O3/c7-3-5-1-2-9-4-6(5)8/h5-8H,1-4H2/t5-,6+/m1/s1

InChI Key

JFQWSBVRYMETLN-RITPCOANSA-N

Isomeric SMILES

C1COC[C@@H]([C@H]1CO)O

Canonical SMILES

C1COCC(C1CO)O

Origin of Product

United States

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